molecular formula C6H4Br2O B1293422 2,5-Dibromophenol CAS No. 28165-52-8

2,5-Dibromophenol

Cat. No. B1293422
Key on ui cas rn: 28165-52-8
M. Wt: 251.9 g/mol
InChI Key: GUXWVUVLXIJHQF-UHFFFAOYSA-N
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Patent
US04005151

Procedure details

61.6 Grams of 2,5-dibromoaniline and 250 g of 75% aqueous sulfuric acid solution were charged into a ceramic ball mill having one liter capacity. A suspension of fine particles of 2,5-dibromoaniline sulfate was prepared by a method similar to that described in Example 5. The suspension was transferred into a beaker having one liter capacity. The ceramic ball mill used was washed with 120 g of 75% aqueous sulfuric acid solution and the washings were transferred into the beaker. Diazotization of 2,5-dibromoaniline sulfate in the form of suspension of fine particles was carried out by a method similar to that described in Example 5 except that 18.2 g of sodium nitrite powder was added. Hydrolysis of 2,5-dibromobenzenediazonium sulfate was carried out by a method similar to that described in Example 5. A xylene layer was isolated from the hydrolyzed product and a crude product of 2,5-dibromophenol was obtained after the xylene was removed by distillation. The crude product of 2,5-dibromophenol was steam distilled by introducing superheated steam. After the distillate was cooled, crystallized 2,5-dibromophenol thus formed was obtained by filtration and dried. 47.3 Grams of 2,5-dibromophenol having melting point of 71°-74° C was obtained. The yield was found to be 85.0%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Name
2,5-dibromoaniline sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1N.S(=O)(=O)(O)[OH:11].S(O)(O)(=O)=O.BrC1C=CC(Br)=CC=1N>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)Br
Name
Quantity
250 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
2,5-dibromoaniline sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.BrC1=C(N)C=C(C=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared by a method similar to
WASH
Type
WASH
Details
The ceramic ball mill used was washed with 120 g of 75% aqueous sulfuric acid solution
ADDITION
Type
ADDITION
Details
Diazotization of 2,5-dibromoaniline sulfate in the form of suspension of fine particles
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Hydrolysis of 2,5-dibromobenzenediazonium sulfate

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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